molecular formula C20H18F3N7O B11146103 (2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

Cat. No.: B11146103
M. Wt: 429.4 g/mol
InChI Key: FKGKOLAJXBBYRO-KRWDZBQOSA-N
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Description

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is a complex organic compound that features a tetrazole ring, a benzimidazole moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzimidazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzimidazole moiety could produce benzimidazole derivatives with altered functional groups.

Scientific Research Applications

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is unique due to the combination of its structural features, which confer distinct biological activities and chemical properties. The presence of the tetrazole ring, benzimidazole moiety, and trifluoromethyl group allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C20H18F3N7O

Molecular Weight

429.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]propanamide

InChI

InChI=1S/C20H18F3N7O/c21-20(22,23)19-26-15-8-4-5-9-16(15)29(19)11-10-24-18(31)17(30-13-25-27-28-30)12-14-6-2-1-3-7-14/h1-9,13,17H,10-12H2,(H,24,31)/t17-/m0/s1

InChI Key

FKGKOLAJXBBYRO-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4

Origin of Product

United States

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